REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[N:6][C:5]([C:8]([O:10]CC)=[CH2:9])=[CH:4][N:3]=1.C1C(=O)N([Br:20])C(=O)C1>C1COCC1.O.CCOC(C)=O.[F-].[K+]>[Br:20][CH2:10][C:8]([C:5]1[CH:4]=[N:3][C:2]([Br:1])=[CH:7][N:6]=1)=[O:9] |f:5.6|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(N=C1)C(=C)OCC
|
Name
|
|
Quantity
|
0.505 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The two phase mixture was stirred for 20 min at rt
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
before being filtered through diatomaceous earth (Celite®)
|
Type
|
WASH
|
Details
|
The filtrate was washed with sat. NaHCO3, sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (0-100% EtOAc in hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=NC=C(N=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |